

# In Vivo Antitumor Efficacy of Antiquorin in Cholangiocarcinoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo antitumor effects of **Antiquorin** (Tiliacorinine) against cholangiocarcinoma (CCA), benchmarked against the standard chemotherapeutic agent, Gemcitabine. This analysis is supported by experimental data from preclinical xenograft models.

## Comparative Efficacy of Antiquorin vs. Gemcitabine in Cholangiocarcinoma Xenograft Models

The following table summarizes the quantitative outcomes of in vivo studies evaluating the antitumor activity of **Antiquorin** (Tiliacorinine) and Gemcitabine in mouse xenograft models of human cholangiocarcinoma. It is important to note that the data are derived from separate studies employing different CCA cell lines and dosing regimens, which should be considered when interpreting the comparative efficacy.



| Parameter              | Antiquorin (Tiliacorinine)                                                          | Gemcitabine                                                                  |
|------------------------|-------------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Cell Line              | KKU-M213 (Human<br>Cholangiocarcinoma)                                              | Choi-CK (Human Intrahepatic<br>Cholangiocarcinoma)                           |
| Animal Model           | Nude Mice                                                                           | Nude Mice (BALB/c-nude)                                                      |
| Drug Administration    | Intraperitoneal injection                                                           | Intraperitoneal injection                                                    |
| Dosage Regimen         | Not specified in detail                                                             | 10 mg/kg and 25 mg/kg, twice<br>a week                                       |
| Treatment Duration     | 9 days                                                                              | 22 days                                                                      |
| Tumor Volume Reduction | Significantly lower than control group on day 3 of treatment.[1]                    | Not explicitly reported as volume reduction over time.                       |
| Tumor Weight Reduction | On day 9, mean tumor weight was 0.07±0.02 g (treated) vs. 0.13±0.04 g (control).[1] | Dose-dependent inhibition:<br>55.4% at 10 mg/kg and 80.7%<br>at 25 mg/kg.[2] |
| Survival Data          | Not reported in the study.                                                          | Not reported in the study.                                                   |

## Experimental Protocols Antiquorin (Tiliacorinine) In Vivo Study

A study investigated the antitumor activity of **Antiquorin** (Tiliacorinine) in a xenograft model using the human cholangiocarcinoma cell line KKU-M213.[1]

- Cell Line and Culture: The KKU-M213 human cholangiocarcinoma cell line was used. Cells were cultured at 37°C with 5% CO2 in Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotics-antimycotics solution.[1]
- Animal Model: Nude mice were used for the xenograft model.[1]
- Tumor Implantation: KKU-M213 cells were subcutaneously injected into both flanks of the mice to induce tumor formation.[1]
- Drug Administration: Three days after cell injection, mice were treated with intraperitoneal injections of either **Antiquorin** (Tiliacorinine) or a DMSO control once daily for three



consecutive days.[1]

• Efficacy Evaluation: Tumor volume was measured on day 3 of treatment. All mice were sacrificed on day 9, and the final tumor weights were recorded.[1]

#### Gemcitabine In Vivo Study

The antitumor efficacy of Gemcitabine was evaluated in a xenograft model using the Choi-CK human intrahepatic cholangiocarcinoma cell line.[2]

- Cell Line and Culture: The Choi-CK human intrahepatic cholangiocarcinoma cell line was utilized.
- Animal Model: BALB/c-nude mice (6 weeks old) were used for the study.[2]
- Tumor Implantation: Choi-CK cells were subcutaneously injected into the mice.
- Drug Administration: Gemcitabine was administered via intraperitoneal injection at doses of 10 mg/kg or 25 mg/kg twice a week. A saline solution was used as a control.[2]
- Efficacy Evaluation: At 22 days post-injection, the tumors were excised and weighed. The tumor growth inhibition rate was calculated as a percentage relative to the control group.[2]

#### **Mechanism of Action of Antiquorin (Tiliacorinine)**

**Antiquorin** (Tiliacorinine) exerts its antitumor effects primarily through the induction of apoptosis in cholangiocarcinoma cells. This process is mediated by the modulation of key signaling pathways.[3][4]

- Inhibition of Pro-Survival Signaling: Antiquorin has been shown to decrease the levels of phosphorylated Akt (pAkt) and phosphorylated STAT3 (pSTAT3), which are crucial components of signaling pathways that promote cell survival and proliferation.[4]
- Induction of Apoptosis: By inhibiting these pro-survival signals, Antiquorin leads to the
  activation of the apoptotic cascade. This is evidenced by the increased expression of proapoptotic proteins such as Caspase-3 and Caspase-9.[4] The induction of apoptosis is a key
  mechanism for its anticancer activity.[3]



# Visualizing the Experimental Workflow and Signaling Pathway Experimental Workflow for In Vivo Antitumor Assessment





Click to download full resolution via product page

Caption: Workflow of in vivo xenograft studies.



### **Signaling Pathway of Antiquorin's Antitumor Effect**



Click to download full resolution via product page



Caption: Antiquorin's mechanism of action in CCA.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journal.waocp.org [journal.waocp.org]
- 2. Combination of anti-L1 cell adhesion molecule antibody and gemcitabine or cisplatin improves the therapeutic response of intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiliacorinine as a Promising Candidate for Cholangiocarcinoma Therapy via Oxidative Stress Molecule Modulation: A Study Integrating Network Pharmacology, Molecular Docking and Molecular Dynamics Simulation [mdpi.com]
- 4. Scientific Update: Tiliacorinine may Slow Cholangiocarcinoma Growth Mechanistic Insights into a New Potential Therapy - Cholangiocarcinoma Foundation [cholangiocarcinoma.org]
- To cite this document: BenchChem. [In Vivo Antitumor Efficacy of Antiquorin in Cholangiocarcinoma: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630679#validation-of-antiquorin-s-antitumor-effects-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com